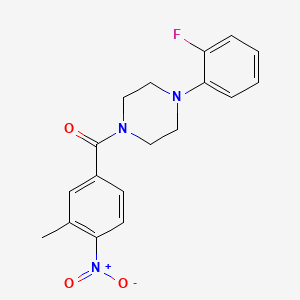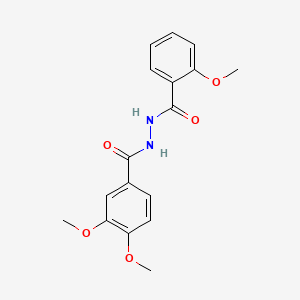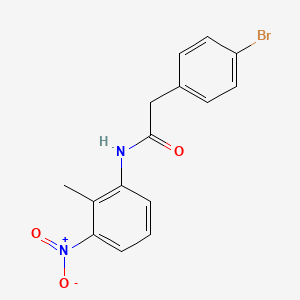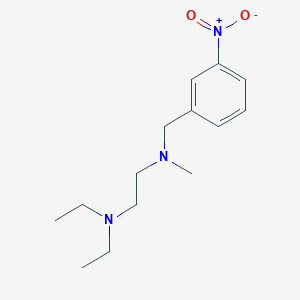
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is commonly used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This results in a decrease in the excitability of the neuron and a reduction in synaptic plasticity. The NMDA receptor is involved in many important physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and impair learning and memory. It has also been shown to have anti-inflammatory and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. However, its potency and non-competitive mechanism of action can make it difficult to interpret experimental results. In addition, its effects can be long-lasting, which can complicate experimental design.
Orientations Futures
There are many areas of future research that could benefit from the use of 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide. One area is the study of the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Another area is the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Finally, the use of 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide in combination with other drugs or therapies could provide new insights into the mechanisms underlying these disorders.
Méthodes De Synthèse
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 2-methoxybenzoic acid to form 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorous oxychloride. The resulting product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of neurological disorders such as stroke, epilepsy, and traumatic brain injury. It is also used to study the mechanisms underlying learning and memory, addiction, and pain.
Propriétés
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-3-2-8(15)7-12(13)14(19)18-11-5-9(16)4-10(17)6-11/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWNPLZBFWZEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)


![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)

